molecular formula C13H8ClNO B13674676 7-Chloro-3-phenylbenzo[c]isoxazole

7-Chloro-3-phenylbenzo[c]isoxazole

Katalognummer: B13674676
Molekulargewicht: 229.66 g/mol
InChI-Schlüssel: MFZXVTWGWXVZMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-3-phenylbenzo[c]isoxazole (CAS 719-64-2) is a high-purity heterocyclic building block of significant interest in medicinal and organic chemistry research. This compound, with the molecular formula C 13 H 8 ClNO and a molecular weight of 229.66, is a crystalline yellow powder . It is characterized by a melting point of 115-117 °C and is soluble in DMSO and methanol . As a benzisoxazole derivative, this chemical scaffold is a privileged structure in drug discovery. Isoxazoles are present in a wide array of clinically used drugs and are investigated for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and immunosuppressive properties . Specifically, this compound serves as a key synthetic intermediate. It has been utilized in the synthesis of novel compounds such as 2H-1,4-benzodiazepine-2-ones, which are studied as inhibitors of HIV-1 transcription, and nitroacridinone derivatives . Its structure, featuring a chloro substituent and a phenyl ring fused to the isoxazole, makes it a versatile precursor for further functionalization and the development of targeted molecular libraries. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C13H8ClNO

Molekulargewicht

229.66 g/mol

IUPAC-Name

7-chloro-3-phenyl-2,1-benzoxazole

InChI

InChI=1S/C13H8ClNO/c14-11-8-4-7-10-12(11)15-16-13(10)9-5-2-1-3-6-9/h1-8H

InChI-Schlüssel

MFZXVTWGWXVZMT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C3C=CC=C(C3=NO2)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Industrial Scale Synthesis via Bechamp Reduction (Patent DD278473A3)

A notable industrial preparation involves the conversion of 5-chloro-3-phenylbenzo[c]isoxazole to amino-benzophenone derivatives, indicating the availability of this compound as a key intermediate. The process includes:

  • Dissolution of 5-chloro-3-phenylbenzo[c]isoxazole (230 kg scale) in isopropanol (1200 L).
  • Addition of water and ethoxylated nonylphenol surfactant, stirring at 20–25 °C.
  • Addition of iron powder (112 kg) and concentrated hydrochloric acid (115 L) at 20–30 °C over 0.5 hours.
  • Heating to reflux for 3 hours.
  • Subsequent work-up yields 2-amino-5-chloro-benzophenone with 84.5% yield.

This method emphasizes controlled reduction conditions to minimize by-products and optimize yield. The melting point of the product was recorded at 95–98 °C, and UV spectroscopy confirmed low impurity levels (0.1% 2-hydroxylamino-5-chloro-benzophenone).

Methylation and Reduction Sequence

Another preparation route involves methylation of 5-chloro-3-phenylbenzo[c]isoxazole with dimethyl sulfate at 70 °C for 3 hours, followed by methanol addition and quenching of excess dimethyl sulfate with water. Subsequent addition of ethoxylated nonylphenol and iron powder induces vigorous foaming and reduction at 50 °C for 1.5 hours. Cooling and further addition of iron powder with reflux for 1 hour completes the reaction. The iron sludge is separated after methanol addition and settling.

Comparative Data Table of Key Preparation Parameters

Parameter Bechamp Reduction Method Methylation-Reduction Method
Starting Material 5-Chloro-3-phenylbenzo[c]isoxazole (230 kg) 5-Chloro-3-phenylbenzo[c]isoxazole (242 kg)
Solvent Isopropanol (1200 L) Isopropanol + Methanol
Additives Water, ethoxylated nonylphenol Dimethyl sulfate, ethoxylated nonylphenol
Reducing Agent Iron powder (112 kg) Iron powder (25 kg + 175 kg)
Temperature 20–30 °C (addition), reflux (3 h) 70 °C (methylation), 50 °C (reduction), reflux
Reaction Time 3 hours (reflux) 3 h methylation + 1.5 h + 1 h reduction
Yield 84.5% Not explicitly stated
Product Purity (UV spec.) 0.1% impurity Not reported
Product Melting Point (°C) 95–98 Not reported

Research Findings and Analytical Characterization

  • The Bechamp reduction method is preferred for its simplicity and high yield in converting the isoxazole to amino-benzophenone derivatives, which are valuable intermediates.
  • The methylation followed by reduction method offers an alternative pathway with controlled methylation prior to reduction, potentially affecting substitution patterns.
  • Analytical control using UV spectroscopy confirms the high purity of the product from Bechamp reduction.
  • The melting point range (95–98 °C) provides a reproducible physical characterization parameter for quality control.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Chloro-3-phenylbenzo[c]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxygenated derivatives, while substitution reactions can produce a range of halogenated compounds .

Wirkmechanismus

The mechanism of action of 7-Chloro-3-phenylbenzo[c]isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Halogen Effects

  • 7-Bromo-3-chlorobenzo[d]isoxazole (C₇H₃BrClNO, MW 232.46 g/mol): This compound differs by substituting bromine at position 7 and chlorine at position 3. However, its pharmacological profile remains underexplored .
  • 3-(4-Chlorophenyl)isoxazole (C₉H₆ClNO, MW 195.61 g/mol): Lacking the fused benzene ring, this simpler isoxazole derivative exhibits noncompetitive inhibition of glutathione reductase (GR), suggesting that the benzisoxazole core in 7-Chloro-3-phenylbenzo[c]isoxazole may confer enhanced enzyme-binding specificity .

Planarity and Molecular Geometry

The isoxazole ring in benzisoxazoles is typically planar, as seen in 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole (compound I), where the substituents adopt a near-orthogonal orientation relative to the core. This geometry minimizes steric clashes and optimizes π-π stacking in biological systems. The dihedral angle between the benzisoxazole and phenyl group in this compound is likely analogous (~70°), as observed in related structures .

Pharmacological and Biochemical Activity

Enzyme Inhibition Profiles

  • 3-(4-Chlorophenyl)isoxazole: Shows potent GR inhibition (noncompetitive) due to the electron-withdrawing chloro group enhancing interaction with the enzyme’s allosteric site.
  • 3-(4-Bromophenyl)isoxazole : Exhibits competitive inhibition of glutathione S-transferase (GST), attributed to bromine’s electronegativity and van der Waals interactions .
  • The phenyl group may improve blood-brain barrier permeability compared to simpler derivatives .

Antioxidant and Anti-inflammatory Potential

Isoxazole derivatives with electron-donating groups (e.g., methoxy) or conjugated systems (e.g., styryl) demonstrate radical-scavenging activity. For example, indole-functionalized isoxazoles exhibit strong DPPH radical inhibition . The chlorine in this compound may reduce antioxidant efficacy compared to methoxy-substituted analogs but enhance anti-inflammatory effects via halogen bonding in enzyme pockets.

Comparative Data Table

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Activity/Property
This compound C₁₃H₈ClNO 7-Cl, 3-Ph 229.66 Potential sodium channel modulation
7-Bromo-3-chlorobenzo[d]isoxazole C₇H₃BrClNO 7-Br, 3-Cl 232.46 Undefined bioactivity
3-(4-Chlorophenyl)isoxazole C₉H₆ClNO 3-(4-Cl-Ph) 195.61 GR inhibition
Zonisamide C₈H₈N₂O₃S 3-sulfamoylmethyl 212.23 Antiseizure

Q & A

Q. What are the optimal synthetic routes for 7-Chloro-3-phenylbenzo[c]isoxazole, and how can reaction conditions be controlled to minimize by-products?

  • Methodological Answer: The synthesis typically involves cycloaddition reactions (e.g., nitrile oxide-alkyne cycloaddition) or coupling strategies such as Suzuki-Miyaura reactions to introduce the phenyl group. For example, halogenated benzoisoxazole precursors (e.g., 7-bromo derivatives) can undergo palladium-catalyzed cross-coupling with phenylboronic acids . Reaction optimization includes controlling temperature (80–120°C), solvent polarity (e.g., THF or DMF), and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%). By-products like dihalogenated impurities can be minimized using stoichiometric control of reagents and purification via column chromatography (silica gel, hexane/EtOAc eluent) .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer:
  • ¹H NMR: Look for characteristic singlet peaks for the isoxazole C4-H proton (δ 6.55–6.90 ppm) and aromatic protons from the phenyl and benzo[c]isoxazole rings (δ 7.20–8.10 ppm). Coupling patterns can confirm substitution positions .
  • IR Spectroscopy: Identify C-Cl stretches at 650–750 cm⁻¹ and isoxazole ring vibrations (C=N at ~1600 cm⁻¹, C-O at ~1170 cm⁻¹). Absence of ketone C=O peaks (1675–1750 cm⁻¹) confirms purity .
  • Mass Spectrometry: Molecular ion peaks (e.g., [M+H]⁺) should match the molecular weight (247.66 g/mol). Fragmentation patterns (e.g., loss of Cl or phenyl groups) validate structural motifs .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in substitution reactions of this compound with nucleophiles?

  • Methodological Answer: Regioselectivity is influenced by electronic effects. The 7-chloro group acts as an electron-withdrawing substituent, directing nucleophilic attack to the adjacent C3 position via resonance stabilization of the transition state. Computational studies (DFT) can model charge distribution and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactive sites . Experimental validation includes kinetic studies under varying pH and nucleophile concentrations to track intermediate formation .

Q. How do structural modifications (e.g., halogen substitution) at the 7-position influence bioactivity?

  • Methodological Answer:
  • Structure-Activity Relationship (SAR): Replace Cl with F, Br, or I to assess effects on target binding. For example, bromine’s larger atomic radius may enhance hydrophobic interactions in enzyme pockets (e.g., glutathione reductase), while fluorine’s electronegativity improves metabolic stability .
  • In Vitro Assays: Compare IC₅₀ values against biological targets (e.g., enzymes, cancer cell lines). Use molecular docking (AutoDock Vina) to simulate ligand-receptor interactions and identify key binding residues .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer:
  • Meta-Analysis: Standardize data by normalizing assay conditions (e.g., cell line origin, incubation time). Use statistical tools (e.g., ANOVA) to identify outliers .
  • Purity Validation: Employ HPLC (C18 column, acetonitrile/water gradient) and LC-MS to rule out impurities affecting bioactivity .
  • Mechanistic Replication: Repeat enzyme inhibition assays (e.g., GR or GST) under controlled conditions to verify uncompetitive vs. competitive inhibition modes .

Q. How can computational chemistry predict the reactivity and interaction profiles of this compound?

  • Methodological Answer:
  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites. Simulate reaction pathways (e.g., SNAr substitution) using Gaussian or ORCA software .
  • Molecular Dynamics (MD): Model solvation effects (e.g., in water/DMSO) to predict solubility and aggregation tendencies .
  • Pharmacophore Modeling: Use Schrödinger Suite to map essential features (e.g., hydrogen bond acceptors, aromatic rings) for target binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.